molecular formula C10H16F3NO3 B8068585 tert-butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate

tert-butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate

Cat. No.: B8068585
M. Wt: 255.23 g/mol
InChI Key: SCVZPELRUYYZAH-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C10H16F3NO3. It is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and an azetidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and trifluoroacetaldehyde. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis on a gram scale can be achieved through optimized reaction conditions that ensure high yield and purity. The use of protective groups and specific catalysts may be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may contribute to improved pharmacokinetic properties and target specificity .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its reactivity and stability make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the azetidine ring may contribute to the compound’s overall stability and reactivity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(methylamino)azetidine-1-carboxylate
  • tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Uniqueness: tert-Butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s metabolic stability and bioavailability, making it a valuable candidate for pharmaceutical and industrial applications .

Properties

IUPAC Name

tert-butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(16)14-4-6(5-14)7(15)10(11,12)13/h6-7,15H,4-5H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVZPELRUYYZAH-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)[C@H](C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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